molecular formula C11H14N2O3 B12220138 6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-

6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-

Cat. No.: B12220138
M. Wt: 222.24 g/mol
InChI Key: YWVXTXRVYLHDQS-UHFFFAOYSA-N
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Description

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[321]octan-4-one is a bicyclic compound featuring a pyrazole ring and a dioxabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Construction of the Dioxabicyclo Octane Core: This step involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the bicyclic structure.

    Coupling of the Pyrazole and Dioxabicyclo Octane Units: The final step involves the coupling of the pyrazole ring with the dioxabicyclo octane core through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dioxabicyclo octane core, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the dioxabicyclo octane core.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.

Industry

    Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target, while the dioxabicyclo octane core provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one: Lacks the methyl groups on the pyrazole ring.

    (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxabicyclo[3.2.1]octan-4-one: Lacks one oxygen atom in the bicyclic core.

Uniqueness

    Structural Features: The presence of both the pyrazole ring and the dioxabicyclo octane core in (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one provides unique structural and electronic properties.

    Reactivity: The compound’s reactivity is influenced by the presence of the methyl groups on the pyrazole ring, which can affect its interaction with reagents and molecular targets.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3

InChI Key

YWVXTXRVYLHDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CC(=O)C3OCC2O3)C

Origin of Product

United States

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